molecular formula C9H9ClO3 B1352965 (8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanol CAS No. 852399-55-4

(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanol

Cat. No. B1352965
M. Wt: 200.62 g/mol
InChI Key: NZTJZGZSCQLALN-UHFFFAOYSA-N
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Description

“(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanol” is a chemical compound with the molecular formula C9H9ClO3 . It has a molecular weight of 200.62 . The compound is stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name of the compound is “(8-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanol” and its InChI code is "1S/C9H9ClO3/c10-7-3-6(5-11)4-8-9(7)13-2-1-12-8/h3-4,11H,1-2,5H2" . This suggests that the compound contains a benzodioxin ring with a chlorine atom at the 8th position and a methanol group at the 6th position.


Physical And Chemical Properties Analysis

“(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanol” is a powder that is stored at room temperature . It has a melting point of 62-63 degrees Celsius .

Scientific Research Applications

Anti-Breast Cancer Agents

Research has shown that derivatives of (8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanol can function as anti-breast cancer agents. Specifically, studies have synthesized and tested various substituted derivatives against human breast cancer cell lines, demonstrating their potential in cancer treatment (Campos et al., 2015).

Novel Photochemical Transformations

The compound has been involved in unique photochemical transformations. For instance, research on methyl 6-chloro-3,4-dihydro-4-methyl-3-oxo-2H-1,4-benzoxazine-8-carboxylate, which is structurally related, led to the formation of β-lactam compounds, highlighting its role in novel synthetic pathways (Marubayashi et al., 1992).

Bacterial Biofilm Inhibition

Studies have also explored the use of (8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanol derivatives in inhibiting bacterial biofilms. These derivatives have shown efficacy against strains like Escherichia coli and Bacillus subtilis, indicating their potential in treating bacterial infections (Abbasi et al., 2020).

Synthesis of Antibacterial and Antifungal Agents

Derivatives of (8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanol have been synthesized and evaluated for their antimicrobial and antifungal activities. Some compounds, particularly those with specific substitutions, exhibited good antimicrobial potential with low toxicity, suggesting their use in developing new therapeutic agents (Abbasi et al., 2020).

Enzyme Inhibition for Therapeutic Purposes

Research has explored the use of (8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanol derivatives as enzyme inhibitors, which can be therapeutic agents for conditions like Alzheimer's disease and Type-2 Diabetes. Certain derivatives showed moderate inhibitory potential against enzymes like acetylcholinesterase and α-glucosidase, relevant to these diseases (Abbasi et al., 2019).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with the compound are H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include recommendations for handling and storage, first aid measures, and disposal .

properties

IUPAC Name

(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3/c10-7-3-6(5-11)4-8-9(7)13-2-1-12-8/h3-4,11H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZTJZGZSCQLALN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C(C=C2Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501243684
Record name 8-Chloro-2,3-dihydro-1,4-benzodioxin-6-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501243684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanol

CAS RN

852399-55-4
Record name 8-Chloro-2,3-dihydro-1,4-benzodioxin-6-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=852399-55-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Chloro-2,3-dihydro-1,4-benzodioxin-6-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501243684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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